molecular formula C8H10N2O B1489609 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one CAS No. 7043-05-2

6-Cyclopropyl-2-methylpyrimidin-4(1H)-one

Cat. No. B1489609
CAS RN: 7043-05-2
M. Wt: 150.18 g/mol
InChI Key: YWUKTCXFPCHIBZ-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-2-methylpyrimidin-4(1H)-one” is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 . It is also known as "6-Cyclopropyl-2-methylpyrimidin-4-amine" .


Molecular Structure Analysis

The molecular structure of “6-Cyclopropyl-2-methylpyrimidin-4(1H)-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2nd position by a methyl group (CH3), at the 4th position by an amine group (NH2), and at the 6th position by a cyclopropyl group .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of cyprodinil, an anilinopyrimidine fungicide closely related to the chemical class of 6-cyclopropyl-2-methylpyrimidin-4(1H)-one, has been analyzed, revealing interactions and angles between the pyrimidine ring and other components of the molecule. This study provides insights into the structural aspects of similar compounds, which could be essential for understanding their biological activity and designing new fungicides (Youngeun Jeon et al., 2015).

Synthesis and Chemical Reactions

The synthesis of cis-disubstituted cyclopropanes via asymmetric catalytic cyclopropenation has been explored, demonstrating the chemical versatility of cyclopropyl-containing compounds. This research can inform the development of novel synthetic pathways for compounds including 6-cyclopropyl-2-methylpyrimidin-4(1H)-one and their potential applications in various chemical industries (Hassan Imogaı̈ et al., 1998).

Fluorescence Properties and Metal Ion Recognition

The fluorescence properties of 4-aryl-6-phenylpyrimidin-2(1H)-ones and their efficient sensing of zinc ions have been studied, highlighting the potential application of pyrimidin-4(1H)-one derivatives in the detection of metal ions. This could be particularly relevant for environmental monitoring or diagnostic applications (Hui Wu et al., 2008).

Theoretical Insights and Stability Analysis

Theoretical insights into the structures and properties of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been provided, showing the impact of different moieties on molecular stability and reactivity. Such analysis is crucial for designing compounds with desired chemical properties for pharmaceutical applications or material science (Akbar Ali et al., 2021).

properties

IUPAC Name

4-cyclopropyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-9-7(6-2-3-6)4-8(11)10-5/h4,6H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUKTCXFPCHIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547427
Record name 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-methylpyrimidin-4(1H)-one

CAS RN

7043-05-2
Record name 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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